3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido-pyrimidinone core structure, which is often associated with biological activity. The presence of a morpholine ring and hydroxypropyl group further enhances its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrimidinone core, followed by the introduction of the hydroxypropyl group and morpholine ring. Common reagents used in these steps include pyridine derivatives, alkylating agents, and morpholine. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Safety measures are also crucial due to the potential hazards associated with some of the reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrido-pyrimidinone core or the morpholine ring.
Substitution: The hydroxypropyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxypropyl)pyrido(2,3-d)pyrimidin-4(3H)-one
- 3-(4-Morpholinyl)pyrido(2,3-d)pyrimidin-4(3H)-one
- 2-Hydroxy-3-(4-morpholinyl)propyl derivatives
Uniqueness
What sets 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88350-79-2 |
---|---|
Molekularformel |
C16H20N4O7 |
Molekulargewicht |
380.35 g/mol |
IUPAC-Name |
3-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[2,3-d]pyrimidin-4-one;oxalic acid |
InChI |
InChI=1S/C14H18N4O3.C2H2O4/c19-11(8-17-4-6-21-7-5-17)9-18-10-16-13-12(14(18)20)2-1-3-15-13;3-1(4)2(5)6/h1-3,10-11,19H,4-9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ASJIKIYOLWGPAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(CN2C=NC3=C(C2=O)C=CC=N3)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.